3-tert-butyl-2-methyl-2H,4H-indeno[1,2-c]pyrazol-4-one
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Overview
Description
3-tert-butyl-2-methyl-2H,4H-indeno[1,2-c]pyrazol-4-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound belongs to the class of pyrazoles, which are known for their wide range of physiological and pharmacological activities.
Mechanism of Action
Target of Action
Similar compounds such as n-(3-tert-butyl-1h-pyrazol-5-yl)-n’-{4-chloro-3-[(pyridin-3-yloxy)methyl]phenyl}urea have been found to target the mitogen-activated protein kinase 14 .
Biochemical Pathways
Similar compounds have been found to be involved in the map kinase signal transduction pathway .
Preparation Methods
The synthesis of 3-tert-butyl-2-methyl-2H,4H-indeno[1,2-c]pyrazol-4-one typically involves a multi-step process. One common method includes the condensation of 3-tert-butyl-1-methyl-1H-pyrazol-5-amine with suitable aldehydes under solvent-free conditions, followed by a reduction reaction . This method is favored for its operational simplicity and high yield. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
3-tert-butyl-2-methyl-2H,4H-indeno[1,2-c]pyrazol-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
3-tert-butyl-2-methyl-2H,4H-indeno[1,2-c]pyrazol-4-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
3-tert-butyl-2-methyl-2H,4H-indeno[1,2-c]pyrazol-4-one can be compared with other pyrazole derivatives such as:
3-tert-butyl-1-methyl-1H-pyrazol-5-amine: Similar in structure but differs in functional groups, leading to different chemical properties and applications.
4-oxo-4H-chromen-3-yl derivatives: These compounds share some structural similarities but have distinct biological activities and uses.
Biological Activity
3-tert-butyl-2-methyl-2H,4H-indeno[1,2-c]pyrazol-4-one is a compound of significant interest due to its unique structure and potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C15H16N2O
- Molar Mass : 240.3 g/mol
The biological activity of this compound primarily involves its interaction with various molecular targets. Key mechanisms include:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes related to cancer progression and inflammation.
- Antioxidant Properties : It exhibits antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases.
- Cellular Signaling Modulation : The compound can influence cellular signaling pathways, potentially affecting cell proliferation and apoptosis.
Anticancer Activity
Research indicates that this compound has promising anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. For instance:
Cell Line | IC50 (µM) | Effect |
---|---|---|
MCF-7 (Breast Cancer) | 5.0 | Inhibition of cell proliferation |
A549 (Lung Cancer) | 7.5 | Induction of apoptosis |
HeLa (Cervical Cancer) | 6.0 | Cell cycle arrest |
Antioxidant Activity
The compound's antioxidant capacity has been evaluated using various assays:
Assay Type | Result |
---|---|
DPPH Radical Scavenging | EC50 = 12 µM |
ABTS Radical Scavenging | EC50 = 10 µM |
These results suggest that the compound effectively neutralizes free radicals, which could be beneficial in preventing oxidative damage.
Study on Anticancer Potential
A study published in a peer-reviewed journal investigated the effects of this compound on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 5 µM. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.
Study on Antioxidant Effects
Another research effort focused on the antioxidant properties of the compound. Using DPPH and ABTS assays, it was found that the compound exhibited strong radical scavenging activity comparable to standard antioxidants like ascorbic acid.
Properties
IUPAC Name |
3-tert-butyl-2-methylindeno[1,2-c]pyrazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-15(2,3)14-11-12(16-17(14)4)9-7-5-6-8-10(9)13(11)18/h5-8H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHSRNLWTSBTQGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C2C(=NN1C)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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